molecular formula C25H26ClN3O4 B277747 6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid

6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid

Numéro de catalogue B277747
Poids moléculaire: 467.9 g/mol
Clé InChI: LXLJYIUZMHGZAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as Cilostazol and is used as a medication to treat peripheral arterial disease and intermittent claudication. Cilostazol is a phosphodiesterase III inhibitor that works by increasing blood flow to the legs, thereby reducing pain and improving mobility in patients.

Mécanisme D'action

Cilostazol works by inhibiting the activity of phosphodiesterase III, an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, Cilostazol increases the levels of cAMP in the body, which leads to the relaxation of smooth muscle cells and increased blood flow to the legs.
Biochemical and Physiological Effects:
Cilostazol has several biochemical and physiological effects on the body. It increases blood flow to the legs, reduces pain and inflammation, and improves mobility in patients with peripheral arterial disease and intermittent claudication. Additionally, Cilostazol has been shown to have antiplatelet and antithrombotic effects, which can help prevent blood clots and reduce the risk of stroke and heart attack.

Avantages Et Limitations Des Expériences En Laboratoire

Cilostazol has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the effects of phosphodiesterase III inhibition. Additionally, Cilostazol is relatively easy to synthesize, making it readily available for use in experiments.
One limitation of using Cilostazol in lab experiments is that it is a medication that is designed for human use. Therefore, the effects of Cilostazol on animal models may not be representative of its effects on humans. Additionally, the use of Cilostazol in experiments may be limited by its potential side effects and interactions with other medications.

Orientations Futures

There are several future directions for research on Cilostazol. One area of research is the development of new and more effective phosphodiesterase III inhibitors for the treatment of peripheral arterial disease and other cardiovascular diseases. Additionally, research is needed to better understand the long-term effects of Cilostazol on the body and its potential interactions with other medications. Finally, research is needed to explore the potential applications of Cilostazol in the treatment of other medical conditions beyond cardiovascular diseases.

Méthodes De Synthèse

The synthesis of Cilostazol involves several steps, including the condensation of 3-cyclohexene-1-carboxylic acid with 4-(3-chlorophenyl)piperazine to form an intermediate product. The intermediate product is then treated with 2-(4-aminophenyl)acetamide to form the final product, Cilostazol. The synthesis of Cilostazol is a complex process that requires specialized equipment and expertise.

Applications De Recherche Scientifique

Cilostazol has been extensively studied for its potential applications in the treatment of various medical conditions. Research has shown that Cilostazol can be effective in reducing the symptoms of peripheral arterial disease and intermittent claudication. Additionally, Cilostazol has been studied for its potential applications in the treatment of stroke, heart failure, and other cardiovascular diseases.

Propriétés

Nom du produit

6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid

Formule moléculaire

C25H26ClN3O4

Poids moléculaire

467.9 g/mol

Nom IUPAC

6-[[2-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C25H26ClN3O4/c26-17-6-5-7-18(16-17)28-12-14-29(15-13-28)24(31)21-10-3-4-11-22(21)27-23(30)19-8-1-2-9-20(19)25(32)33/h1-7,10-11,16,19-20H,8-9,12-15H2,(H,27,30)(H,32,33)

Clé InChI

LXLJYIUZMHGZAJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3NC(=O)C4CC=CCC4C(=O)O

SMILES canonique

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3NC(=O)C4CC=CCC4C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.